molecular formula C11H13NO3 B13840043 6,7-Dihydroxy-1-isopropylindolin-3-one

6,7-Dihydroxy-1-isopropylindolin-3-one

Cat. No.: B13840043
M. Wt: 207.23 g/mol
InChI Key: MYZHSLUUNVRZKC-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-1-isopropylindolin-3-one is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol. This compound is known for its unique structure, which includes two hydroxyl groups at positions 6 and 7, an isopropyl group at position 1, and a ketone group at position 3 on the indoline ring. It is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

6,7-Dihydroxy-1-isopropylindolin-3-one can be synthesized from 2,3-Dimethoxybenzoic Acid. The synthetic route involves several steps, including the protection of hydroxyl groups, formation of the indoline ring, and subsequent deprotection to yield the final product. The reaction conditions typically involve the use of reagents such as vinyl magnesium bromide and nitrobenzenes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

6,7-Dihydroxy-1-isopropylindolin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6,7-Dihydroxy-1-isopropylindolin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 6,7-Dihydroxy-1-isopropylindolin-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the ketone group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

6,7-Dihydroxy-1-isopropylindolin-3-one can be compared with other similar compounds such as 6,7-Dihydroxyisoindolin-1-one and 7,8-Dihydroxy-3,4-Dihydroisoquinolin-1-one . These compounds share similar structural features, such as the presence of hydroxyl groups and indoline or isoquinoline rings. this compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

6,7-dihydroxy-1-propan-2-yl-2H-indol-3-one

InChI

InChI=1S/C11H13NO3/c1-6(2)12-5-9(14)7-3-4-8(13)11(15)10(7)12/h3-4,6,13,15H,5H2,1-2H3

InChI Key

MYZHSLUUNVRZKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(=O)C2=C1C(=C(C=C2)O)O

Origin of Product

United States

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